N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the class of pyrazolo[3,4-d]pyrimidines. This compound features a unique structure that includes a bromine atom and an aminoethyl side chain. Pyrazolo[3,4-d]pyrimidines are known for their diverse biological activities, making them significant in pharmaceutical research and development.
The compound can be synthesized through various chemical methods, which have been documented in scientific literature and patent filings. Notably, the synthesis methods often involve the reaction of pyrazole derivatives with various reagents to introduce the desired functional groups.
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is classified as a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines have been studied for their potential as inhibitors in various biochemical pathways, including those involved in cancer and other diseases.
The synthesis of N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves several steps:
The synthesis can yield high purity products (up to 95% yield) as verified by techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the NMR data provides insights into the structural integrity and purity of the synthesized compound.
The molecular structure of N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine includes:
Key spectral data for characterization includes:
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can participate in various chemical reactions:
These reactions are typically performed under controlled conditions to ensure high yields and selectivity. Reaction conditions such as solvent choice, temperature, and time play crucial roles in the outcome.
The mechanism of action for N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific biological targets:
Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can exhibit potent activity against various targets, including kinases involved in cancer progression.
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically appears as an orange solid with specific melting points that can vary based on purity.
Key chemical properties include:
Relevant data from studies indicate that these compounds exhibit favorable physicochemical properties conducive to drug development.
N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has potential applications in:
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structural motif in medicinal chemistry, particularly in oncology drug discovery. This fused bicyclic heterocycle serves as a bioisostere of the adenine ring found in adenosine triphosphate (ATP), enabling it to effectively mimic natural nucleotide binding interactions within the catalytic cleft of kinases [1] [5]. This inherent molecular mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to function as competitive ATP inhibitors, disrupting aberrant signaling pathways that drive cancer progression. The scaffold’s versatility permits strategic substitutions at multiple positions (N1, C3, C4, and C6), facilitating fine-tuning of target affinity, selectivity, and pharmacokinetic properties [1] [3]. Consequently, this core structure features prominently in several clinically validated kinase inhibitors, including ibrutinib (a Bruton's tyrosine kinase inhibitor), underscoring its translational significance in oncology [5]. Beyond kinase inhibition, derivatives demonstrate diverse pharmacological activities, positioning pyrazolo[3,4-d]pyrimidine as a cornerstone for rational drug design against challenging therapeutic targets.
The structural significance of the pyrazolo[3,4-d]pyrimidine nucleus lies in its ability to form critical hydrogen-bonding interactions with kinase hinge regions, akin to the native adenine-ATP interactions. The nitrogen atoms at positions 1, 3, and 4 within the ring system act as hydrogen bond acceptors and donors, enabling key contacts with conserved amino acid residues (e.g., Met793 and Thr854 in EGFR) [1] [4]. This binding mode is crucial for high-affinity kinase inhibition. Functionally, strategic substitution modulates key parameters:
Table 1: Impact of Key Substituents in Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
Substitution Position | Common Groups | Primary Functional Impact | Biological Consequence |
---|---|---|---|
N1 | Methyl, Phenyl, Cycloalkyl | Modulates selectivity, lipophilicity, metabolic stability | Influences kinase target profile, cellular permeability |
C3 | H, Br, Cl, CN, Alkyl | Steric occupancy, electronic effects on ring system | Enhances potency, addresses gatekeeper mutations |
C4 | Aniline, Alkylamines (e.g., 2-Aminoethyl), Hydrazides | H-bonding, solubility enhancement, targeting solvent region | Improves cellular activity, pharmacokinetics, target affinity |
The systematic chemical name N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine precisely defines the structure and connectivity of this brominated pyrazolo[3,4-d]pyrimidine derivative. Breaking down the nomenclature:
This compound is classified as a C4-alkylamino-substituted pyrazolo[3,4-d]pyrimidine bearing a bromine atom at C3 and a methyl group at N1. Its structural features align it with synthetic intermediates and pharmacologically active compounds targeting kinases like EGFR. Key identifiers are:
Table 2: Molecular Identity of N-(2-Aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Property | Value | Source/Reference |
---|---|---|
CAS Registry Number | 1258651-37-4 | ChemScene [2] |
Molecular Formula | C₈H₁₁BrN₆ | ChemScene [2] |
Molecular Weight | 271.12 g/mol | ChemScene [2] |
IUPAC Name | N-(2-Aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Systematic Nomenclature |
SMILES | CN1N=C(Br)C2=C(NCCN)N=CN=C12 | ChemScene [2] |
Key Structural Features | N1-Methyl, C3-Bromo, C4-(2-Aminoethylamino) | Based on Nomenclature |
The strategic incorporation of bromine at the C3 position of pyrazolo[3,4-d]pyrimidine scaffolds has a well-established history in anticancer drug discovery, primarily driven by the need to enhance potency and combat resistance. Early research focused on brominated precursors like 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-86-1) and its N1-methyl analogue 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 83255-87-2) [6] [8]. These compounds serve as versatile synthetic intermediates due to the reactivity of the C-Br bond, enabling facile derivatization via nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.
The bromine atom's role evolved beyond mere synthetic utility. Studies demonstrated that C3-bromination significantly enhances the inhibitory potency of pyrazolo[3,4-d]pyrimidine derivatives against oncogenic kinases, particularly EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) [1] [3]. This enhancement is attributed to the bromine atom’s optimal size for occupying a specific hydrophobic pocket near the ATP-binding site and its electron-withdrawing effect, which subtly modulates the electron density of the core heterocycle, potentially strengthening key hinge-binding interactions [3] [8].
Crucially, brominated derivatives like the title compound gained prominence in addressing the challenge of drug resistance. Mutations in kinase domains, notably the EGFRT790M gatekeeper mutation, confer resistance to early-generation tyrosine kinase inhibitors (TKIs). Research identified that C3-brominated pyrazolo[3,4-d]pyrimidines, often combined with specific C4-amine substitutions (such as the flexible 2-aminoethyl group), could effectively inhibit both wild-type EGFR (EGFRWT) and resistant mutants like EGFRT790M [3] [4]. For instance, compound 12b from recent studies (structurally related to the title compound, featuring a bromine at C3 and a specific aniline-derived side chain at C4) demonstrated exceptional dual inhibitory activity (IC50 = 0.016 µM for EGFRWT and 0.236 µM for EGFRT790M) and potent anti-proliferative effects in cancer cell lines [3] [4]. This historical trajectory underscores the critical role of C3-brominated pyrazolo[3,4-d]pyrimidines, including intermediates like N-(2-aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, as valuable tools and leads for developing targeted anticancer therapies overcoming resistance mechanisms.
Table 3: Evolution of Brominated Pyrazolo[3,4-d]pyrimidines in Kinase Inhibitor Development
Compound Type/Example | Key Features | Significance in Drug Discovery |
---|---|---|
Early Intermediates (e.g., 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 83255-86-1) | Unsubstituted N1, Bromine at C3, NH2 at C4 | Versatile synthetic building blocks enabling diverse C4 and N1 derivatization via SNAr and cross-coupling |
N1-Alkylated Analogues (e.g., 3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 83255-87-2) | Methyl at N1, Bromine at C3, NH2 at C4 | Improved metabolic stability and selectivity profiles; further precursors for targeted inhibitors |
C4-Modified Derivatives (e.g., N-(2-Aminoethyl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 1258651-37-4) | Methyl (N1), Bromo (C3), Flexible aminoethyl chain (C4) | Designed for enhanced solubility and binding to ribose/solvent region; key intermediates for potent TKIs |
Advanced Leads (e.g., Compound 12b [3] [4]) | Methyl (N1), Bromo (C3), Optimized aromatic/cyclic amine (C4) | Demonstrated potent dual inhibition of EGFRWT and EGFRT790M, overcoming TKI resistance; induces apoptosis |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8